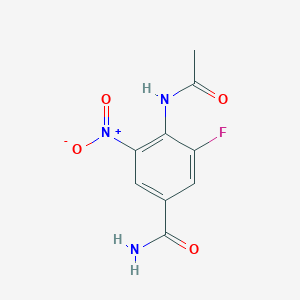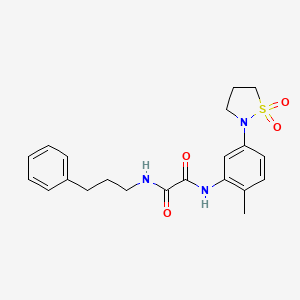![molecular formula C18H19N5O3 B2481451 1,3-Dimethyl-8-(3-prop-2-enyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione CAS No. 946225-66-7](/img/structure/B2481451.png)
1,3-Dimethyl-8-(3-prop-2-enyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-Dimethyl-8-(3-prop-2-enyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione is a useful research compound. Its molecular formula is C18H19N5O3 and its molecular weight is 353.382. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dimethyl-8-(3-prop-2-enyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dimethyl-8-(3-prop-2-enyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “1,3-Dimethyl-8-(3-prop-2-enyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione,” focusing on six unique applications:
Antitumor Activity
Research has shown that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines, including HCT116 human colon carcinoma cells and MCF7 breast carcinoma cells . The compound’s ability to selectively target tumor cells while sparing non-tumor cells makes it a promising candidate for chemotherapy.
Antioxidant Properties
The compound has demonstrated strong antioxidant activity, comparable to that of the reference drug Trolox . This property is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
properties
IUPAC Name |
2,4-dimethyl-6-(3-prop-2-enoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-4-10-26-13-7-5-6-12(11-13)22-8-9-23-14-15(19-17(22)23)20(2)18(25)21(3)16(14)24/h4-7,11H,1,8-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEPHOXKSQOJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC(=CC=C4)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-N-cyclopropyl-3-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2481368.png)
![1H,4H-[1,3]Thiazeto[3,2-a]quinoline-3-carboxylic acid, 6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-1-piperazinyl]-4-oxo-, hydrochloride](/img/no-structure.png)
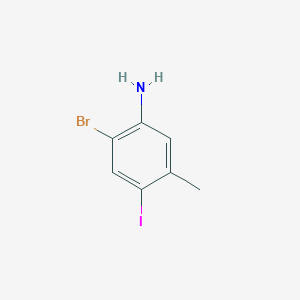
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2481373.png)
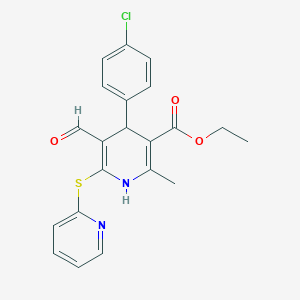
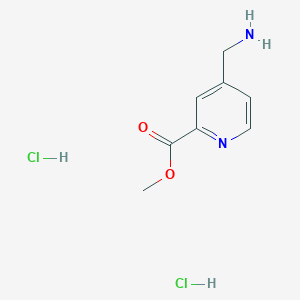
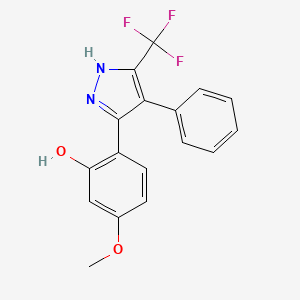
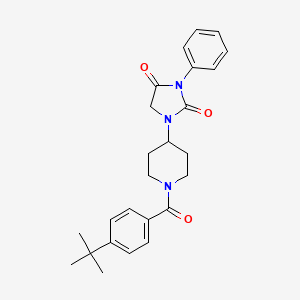
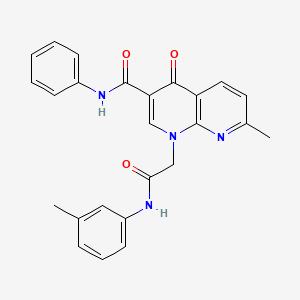
![7-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2481385.png)
![7-[4-(cyclopentylacetyl)piperazin-1-yl]-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2481386.png)
![5-amino-N-(2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2481387.png)
